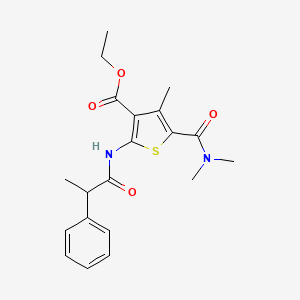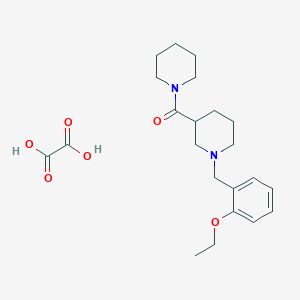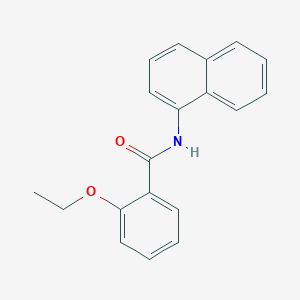![molecular formula C27H28N4O2 B4033724 2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE](/img/structure/B4033724.png)
2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE
Overview
Description
2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE is a complex organic compound with the molecular formula C27H28N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling. This reaction is widely used for forming carbon-carbon bonds and involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE involves its interaction with molecular targets such as PPARα. This interaction modulates the expression of genes involved in inflammation, vascular leakage, and neurodegeneration, thereby exerting therapeutic effects in retinal disorders .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-benzylamino Chemotype: Another compound with similar structural features and biological activity.
PPARα Agonists: Other compounds that selectively activate PPARα, such as fenofibrate and gemfibrozil.
Uniqueness
2-{4-[4-(BENZYLAMINO)-1-PHTHALAZINYL]PHENOXY}-N~1~,N~1~-DIETHYLACETAMIDE is unique due to its high selectivity for PPARα over other PPAR isoforms, making it a promising candidate for targeted therapy with reduced off-target effects .
Properties
IUPAC Name |
2-[4-[4-(benzylamino)phthalazin-1-yl]phenoxy]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-3-31(4-2)25(32)19-33-22-16-14-21(15-17-22)26-23-12-8-9-13-24(23)27(30-29-26)28-18-20-10-6-5-7-11-20/h5-17H,3-4,18-19H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPVJQWOQTUQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B4033657.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide](/img/structure/B4033666.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-ethynyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4033675.png)

![6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4033686.png)
![1-BENZOTHIOPHEN-3-YL[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4033688.png)
![2-(2-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4033700.png)


![3-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4033722.png)
![6-[(3,4-Dimethylphenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4033727.png)
![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4033729.png)
